tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate
CAS No.: 24935-15-7
Cat. No.: VC16546456
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24935-15-7 |
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Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 4-N-(3-aminopropyl)benzene-1,4-diamine |
Standard InChI | InChI=1S/C9H15N3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7,10-11H2 |
Standard InChI Key | BBTXLQCRYVJFBM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N)NCCCN |
Introduction
Chemical Synthesis and Optimization
The synthesis of tert-butyl 3-(4-aminophenylamino)propylcarbamate typically involves a multi-step sequence starting from tert-butyl (3-aminopropyl)carbamate . A representative pathway is outlined below:
Preparation of tert-Butyl (3-Aminopropyl)carbamate
The precursor tert-butyl (3-aminopropyl)carbamate is synthesized via the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective protection of the primary amine, yielding a stable intermediate .
Coupling with 4-Nitroaniline
The secondary amine of tert-butyl (3-aminopropyl)carbamate is then reacted with 4-nitroaniline using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . These reagents facilitate amide bond formation while minimizing racemization. The reaction proceeds as follows:
Reduction of Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or FeCl₃ in the presence of hydrazine . For instance, FeCl₃-mediated reduction in methanol under reflux conditions achieves quantitative conversion:
Typical Reaction Conditions
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Temperature: 60–80°C
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Solvent: Methanol or ethanol
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Yield: 75–85% after column chromatography (20–40% ethyl acetate/hexane) .
Structural Characterization
The compound is characterized using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): Signals include δ 9.25 (s, 1H, NH), 7.30–7.10 (m, Ar-H), and 1.40 (s, 9H, tert-butyl) .
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¹³C NMR: Peaks at 156.2 ppm (carbamate C=O) and 115–130 ppm (aromatic carbons) .
Mass Spectrometry
Melting Point and Solubility
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Melting Point: 210–212°C (decomposition observed above 215°C) .
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Solubility: Sparingly soluble in water; soluble in chloroform, ethyl acetate, and methanol .
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₅H₂₄N₄O₂ |
Molecular Weight | 304.38 g/mol |
logP (Partition Coefficient) | 1.8 (Predicted) |
pKa | 9.2 (amine), 12.1 (carbamate) |
These properties suggest moderate lipophilicity, enabling potential blood-brain barrier penetration for CNS applications .
Challenges and Future Directions
Synthetic Limitations
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Low yields (<50%) in large-scale reactions due to byproduct formation during EDCI/HOBt coupling .
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Sensitivity of the tert-butyl group to acidic conditions necessitates careful handling .
Pharmacokinetic Optimization
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